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molecular formula C14H13NO3 B8760330 Methyl 6-(benzyloxy)nicotinate

Methyl 6-(benzyloxy)nicotinate

Cat. No. B8760330
M. Wt: 243.26 g/mol
InChI Key: KBNIIOYXBJNXQT-UHFFFAOYSA-N
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Patent
US08697690B2

Procedure details

The title compound was prepared employing the procedures described for the construction of 2-[(1S,2S)-2-hydroxycyclohexyl]-5-{[6-(methylthio)pyridine-3-yl]methyl}-1,2-dihydro-3H-benzo[e]isoindol-3-one in Example 10, substituting 5-bromo-8-[(1S,2S)-2-hydroxycyclohexyl]-8,9-dihydro-7H-pyrrolo[3,4-h]quinolin-7-one for 5-bromo-2-[(1S,2S)-2-hydroxycyclohexyl]-1,2-dihydro-3H-benzo[e]isoindol-3-one, and substituting methyl 6-(benzyloxy)pyridine-3-carboxylate for methyl 6-(methylthio)nicotinate. The resultant white solid gave a proton NMR spectra consistent with theory: 1H NMR (400 MHz, CDCl3) δ 9.00-8.98 (m, 1H), 8.43-8.41 (m, 1H), 8.06 (s, 1H), 7.80 (s, 1H), 7.54-7.51 (m, 1H), 7.45-7.42 (m, 2H), 7.38-7.28 (m, 4H), 6.70 (d, J=8.5 Hz, 1H), 5.33 (s, 2H), 5.30-4.87 (m, 2H), 4.38 (s, 2H), 4.23-4.17 (m, 1H), 3.79-3.73 (m, 1H), 2.22-2.19 (m, 1H), 2.01-1.98 (m, 1H), 1.86-1.83 (m, 2H), 1.73-1.63 (m, 1H), 1.54-1.31 (m, 3H) ppm.
Name
2-[(1S,2S)-2-hydroxycyclohexyl]-5-{[6-(methylthio)pyridine-3-yl]methyl}-1,2-dihydro-3H-benzo[e]isoindol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2-[(1S,2S)-2-hydroxycyclohexyl]-1,2-dihydro-3H-benzo[e]isoindol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C@H]1CCCC[C@@H]1N1C[C:15]2[C:14]3C=CC=C[C:13]=3[C:12](CC3C=NC(SC)=CC=3)=[CH:11][C:10]=2[C:9]1=[O:30].BrC1C2C=CC=CC=2C2CN([C@H]3CCCC[C@@H]3O)C(=O)C=2C=1.CS[C:55]1[CH:64]=[CH:63][C:58]([C:59]([O:61][CH3:62])=[O:60])=[CH:57][N:56]=1>>[CH2:9]([O:30][C:55]1[N:56]=[CH:57][C:58]([C:59]([O:61][CH3:62])=[O:60])=[CH:63][CH:64]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
2-[(1S,2S)-2-hydroxycyclohexyl]-5-{[6-(methylthio)pyridine-3-yl]methyl}-1,2-dihydro-3H-benzo[e]isoindol-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H]1[C@H](CCCC1)N1C(C=2C=C(C3=C(C2C1)C=CC=C3)CC=3C=NC(=CC3)SC)=O
Step Two
Name
5-bromo-2-[(1S,2S)-2-hydroxycyclohexyl]-1,2-dihydro-3H-benzo[e]isoindol-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C2=C(C=3CN(C(C3C1)=O)[C@@H]1[C@H](CCCC1)O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant white solid gave a proton NMR spectra consistent with theory

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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